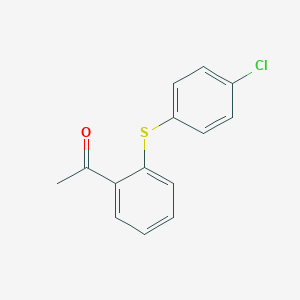

2-(4-Chlorophenylthio)acetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBNWCISYWRLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 4 Chlorophenylthio Acetophenone

Nucleophilic Substitution and C-S Bond Reactivity

The presence of the thioether linkage alpha to a carbonyl group imparts unique reactivity to 2-(4-Chlorophenylthio)acetophenone, particularly concerning nucleophilic substitution and the lability of the carbon-sulfur (C-S) bond.

Solvolysis Studies of (Arylthio)methyl Chlorides and Analogues

To understand the C-S bond's role in substitution reactions, studies on analogous (arylthio)methyl chlorides are highly informative. The solvolysis of chloromethyl phenyl sulfide (B99878) and its p-chloro derivative has been investigated across a variety of hydroxylic solvents. libretexts.orgchemtube3d.com The analysis of these reaction rates using the two-term Grunwald-Winstein equation (incorporating solvent ionizing power, YCl, and solvent nucleophilicity, NT) points towards a mechanism involving nucleophilic solvation of an incipient carbocation in the rate-determining step. libretexts.orgchemtube3d.com This suggests that the solvolysis proceeds through an ionization process, similar to the mechanism for tert-butyl chloride. chemtube3d.com

The sensitivity to both solvent nucleophilicity and ionizing power indicates a mechanism where the solvent assists in the departure of the leaving group. Initial suggestions that an aromatic ring parameter (I) was needed for the correlation were later shown to be an artifact of multicollinearity between the parameters. libretexts.orgchemtube3d.com This reinforces the model of a mechanism dependent on the solvent's ability to stabilize the developing positive charge and to act as a nucleophile.

Table 1: Hypothetical Solvolysis Data for (Arylthio)methyl Chloride Analogs at 0.0 °C This table is illustrative, based on findings from literature that specific rates were determined across various solvents. libretexts.orgchemtube3d.com

| Solvent (v/v) | Solvent Ionizing Power (YCl) | Solvent Nucleophilicity (NT) | Hypothetical Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 100% Ethanol | -2.52 | 0.37 | 1.5 x 10⁻⁵ |

| 90% Ethanol | -0.83 | 0.41 | 3.2 x 10⁻⁵ |

| 80% Ethanol | 0.00 | 0.41 | 5.0 x 10⁻⁵ |

| 50% Ethanol | 1.97 | 0.32 | 9.8 x 10⁻⁵ |

TFE = 2,2,2-Trifluoroethanol

Mechanistic Insights into Thioketone Formation and Transformations

The transformation of ketones into thioketones is a fundamental reaction that provides insight into the reactivity of the carbonyl group and adjacent bonds. While nonaromatic thioketones can be unstable, their formation and subsequent reactions are well-documented. thieme-connect.de The conversion is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The mechanism involves the formation of a strained four-membered ring intermediate (an oxaphosphetane analog), which then fragments to yield the thioketone. chemtube3d.com

Conversely, thioketones can be transformed back into ketones. This hydrolysis can occur in acidic or basic aqueous media, though side reactions like polymerization of the intermediate hydroxy thiols can occur. thieme-connect.de A more efficient method involves the use of copper(I) ions, which coordinate to the soft sulfur atom of the thiocarbonyl, facilitating a rapid attack by hydroxide (B78521) to regenerate the ketone. thieme-connect.de

The C-S bond in α-arylthio ketones can also undergo cleavage through different mechanisms. Radical-based processes can lead to C-S bond scission. libretexts.org For instance, reactions involving radical initiators can lead to the formation of a hypervalent sulfur-centered radical, which then fragments. libretexts.org Additionally, palladium-catalyzed reactions have been developed for the synthesis of 2-(arylthio)aryl ketones from thioesters, proceeding through the cleavage of a C(O)-S bond, highlighting the accessibility of this bond under catalytic conditions. researchgate.net

Carbonyl Group Reactivity in Acetophenone (B1666503) Scaffolds

The carbonyl group in acetophenone and its derivatives is a key center for a variety of chemical transformations, including condensation reactions. Its reactivity is significantly influenced by the electronic nature of substituents on the aromatic ring. The coordination of the carbonyl oxygen to a metal ion can enhance the electrophilic character of the carbonyl carbon, accelerating reactions where nucleophilic attack is the rate-limiting step. pressbooks.pub

Aldol (B89426) Condensation Mechanisms and Rate-Limiting Steps

The base-catalyzed aldol condensation of acetophenones with benzaldehydes to produce chalcones (benzylideneacetophenones) is a classic C-C bond-forming reaction. thieme-connect.deresearchgate.netCurrent time information in Chatham County, US.science.govidc-online.com The mechanism proceeds through several steps:

Deprotonation of the α-carbon of the acetophenone to form an enolate.

Nucleophilic attack of the enolate on the benzaldehyde (B42025) carbonyl group to form a tetrahedral intermediate (a ketol).

Protonation of the intermediate.

Dehydration (elimination of a hydroxide ion) to form the α,β-unsaturated ketone (chalcone).

Extensive mechanistic studies, including the analysis of solvent kinetic isotope effects, have surprisingly revealed that the rate-limiting step is not the initial enolate formation or the C-C bond formation. Instead, the final step—the E1cB elimination of the hydroxide ion from the ketol intermediate to form the C=C double bond—is rate-limiting. thieme-connect.deCurrent time information in Chatham County, US.science.govidc-online.com This is supported by the observation that the condensations are faster in D₂O than in H₂O. Current time information in Chatham County, US.science.govidc-online.com

Interplay of Substituents on Carbonyl Reactivity

Substituents on the phenyl ring of the acetophenone scaffold have a profound effect on the reactivity of the carbonyl group. This is evident in both spectroscopic properties and reaction kinetics. Electron-donating groups (EDGs) increase the electron density on the carbonyl oxygen, making it more basic, while electron-withdrawing groups (EWGs) decrease it. rsc.org

This effect can be quantified by correlating the carbonyl stretching frequency (νC=O) in the infrared spectrum with Hammett substituent constants (σ⁺). A linear correlation exists, where νC=O (in cm⁻¹) = 11.53 σ⁺ + 1691.5. acs.org Similarly, the ¹³C NMR chemical shifts of the carbonyl carbon are sensitive to substituent effects, with donor groups inducing upfield shifts. researchgate.net

In reactions, EDGs on the acetophenone ring generally accelerate reactions where the carbonyl oxygen acts as a nucleophile (e.g., protonation) but can slow down reactions involving nucleophilic attack at the carbonyl carbon. Conversely, EWGs enhance the electrophilicity of the carbonyl carbon, but can deactivate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. msu.edu For instance, in Baeyer-Villiger oxidations, EDGs increase the yield of the corresponding phenyl acetate (B1210297) by promoting the initial protonation of the ketone. rsc.org

Table 2: Influence of p-Substituents on the Carbonyl Stretching Frequency in Acetophenones Data adapted from literature correlating carbonyl frequencies with the electrophilic substituent constant σ⁺. acs.org

| Substituent (X) | σ⁺ Value | νC=O (cm⁻¹) |

|---|---|---|

| OCH₃ | -0.78 | 1682.6 |

| CH₃ | -0.31 | 1687.9 |

| H | 0.00 | 1691.7 |

| Cl | +0.11 | 1692.8 |

| Br | +0.15 | 1693.3 |

| CN | +0.66 | 1699.2 |

Conformational Dynamics and Stereochemical Considerations

Conformational analysis involves studying the different spatial arrangements (rotamers) of a molecule and their relative energies. libretexts.org For this compound, the key conformational flexibility arises from rotation around the C-C and C-S single bonds. The orientation of the acetyl group relative to the phenyl ring and the spatial arrangement of the bulky chlorophenylthio group are critical.

In substituted acetophenones, the acetyl group generally prefers to be coplanar with the aromatic ring to maximize conjugation. However, bulky ortho substituents can force the acetyl group out of the plane, inhibiting resonance. acs.org For this compound, the thioether group is at the α-carbon, not directly on the ring. The preferred conformation will be a balance between steric hindrance involving the chlorophenyl group, the phenyl group of the acetophenone moiety, and the carbonyl oxygen, and electronic effects such as potential stabilizing interactions.

Studies on related α-substituted ketones show that the relative orientation of the substituent and the carbonyl group is crucial. For example, in α-methylsulfinyl-α-diethoxyphosphorylacetophenones, distinct diastereomers are observed due to the chiral centers at the α-carbon and the sulfur atom, with specific conformations (e.g., anti-clinal or gauche) being favored in the solid state. While this compound is not chiral, the principles of steric and electrostatic interactions dictating preferred conformations are analogous. The molecule will likely adopt a staggered conformation around the Cα-C(O) bond to minimize steric strain, with the large (4-chlorophenyl)thio group positioned to avoid eclipsing interactions with the phenyl ring and carbonyl oxygen. The precise dihedral angles and rotational energy barriers would require specific experimental (e.g., variable-temperature NMR) or computational studies.

Analysis of Conformational Preferences in Substituted Acetophenones

The conformational preferences of substituted acetophenones are crucial in determining their reactivity and interaction with other molecules. These preferences are primarily governed by the steric and electronic interactions between the substituents on the acetyl group and the phenyl ring.

Research on 2'-fluoro-substituted acetophenone derivatives has shown a distinct preference for the s-trans conformation, where the fluorine and oxygen atoms are in a syn-periplanar arrangement. nih.govelsevierpure.comnih.govacs.org This preference is attributed to the strong repulsion between the two polar atoms in the s-cis conformer, which would destabilize it. nih.govelsevierpure.comnih.govacs.org This finding was confirmed through NMR spectroscopy, specifically by analyzing through-space spin-spin couplings, as well as by X-ray crystallography and DFT calculations. nih.govelsevierpure.comnih.govacs.org The dielectric constant of the solvent was also found to influence the magnitude of these coupling constants. nih.govelsevierpure.comnih.gov

In a related study on 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, theoretical calculations indicated the existence of three stable conformers. unife.it The relative stability of these conformers was found to be dependent on the solvent's permittivity. unife.it In the gas phase, the gauche conformers were generally more stable than the cis conformers, a behavior attributed to orbital interactions. unife.it However, in more polar solvents, the conformer with the C=O and C-O dipoles in a quasi-parallel arrangement becomes more stabilized due to stronger solvation. unife.it X-ray diffraction studies of some of these compounds revealed that they adopt the least stable gas-phase conformation in the solid state, stabilized by intermolecular interactions. unife.it

For this compound, it can be inferred that the molecule will also exhibit distinct conformational preferences arising from the interplay of the phenylacetyl group and the 4-chlorophenylthio substituent. The orientation of the C-S bond relative to the C=O bond will be a key determinant of the molecular shape. Similar to the previously mentioned studies, it is likely that both steric hindrance between the phenyl rings and the carbonyl group, as well as electronic interactions involving the sulfur atom's lone pairs and the aromatic π-systems, will dictate the most stable conformations.

Table 1: Conformational Preferences of Substituted Acetophenones

| Compound Type | Dominant Conformation | Influencing Factors | Analytical Techniques |

| 2'-Fluoro-substituted acetophenones | s-trans | Repulsion between polar atoms (F and O) | NMR, X-ray Crystallography, DFT |

| 4'-Substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones | Multiple stable conformers | Solvent permittivity, orbital interactions | IR, X-ray Diffraction, DFT, NBO analysis |

Stereochemical Outcomes in Derivative Synthesis

The synthesis of derivatives from this compound can lead to various stereochemical outcomes, depending on the nature of the reaction and the reagents used. The presence of a prochiral center at the α-carbon allows for the formation of enantiomers or diastereomers upon reaction with appropriate reagents.

The synthesis of chalcone-like derivatives through Claisen-Schmidt condensation of substituted acetophenones with benzaldehydes is a well-established method. acs.org The stereochemistry of the resulting enone is typically trans due to the thermodynamic stability of this isomer. When the acetophenone is substituted at the α-position, as in the case of this compound, the subsequent reactions on the carbonyl group or the α-carbon can be influenced by the existing substituent, potentially leading to diastereoselective outcomes.

Furthermore, the synthesis of thiazolidin-4-one derivatives from heterocyclic Schiff bases derived from substituted acetophenones has been reported. koyauniversity.org The cyclization reaction with mercaptoacetic acid creates a new stereocenter, and the stereochemical outcome would be dependent on the reaction conditions and the structure of the Schiff base.

In the context of synthesizing derivatives of this compound, reactions targeting the carbonyl group, such as reduction or addition of organometallic reagents, would lead to the formation of a new stereocenter at the carbinol carbon. The stereoselectivity of such reactions could be influenced by the bulky 4-chlorophenylthio group, potentially favoring the approach of the reagent from the less hindered face.

Table 2: Examples of Derivative Synthesis from Substituted Acetophenones

| Starting Material | Reaction Type | Product Type | Potential Stereochemical Considerations |

| Substituted Acetophenone | Claisen-Schmidt Condensation | Chalcone (B49325) | Formation of E/Z isomers of the double bond. |

| Substituted Acetophenone | Reaction with thiourea (B124793) and iodine | 2-Aminothiazole derivative | - |

| Heterocyclic Schiff Base (from acetophenone) | Cyclization with mercaptoacetic acid | Thiazolidin-4-one | Creation of a new stereocenter in the thiazolidinone ring. |

| Substituted Acetophenone | Mannich Reaction | Phenylamino analogue | Formation of a new stereocenter at the β-carbon. |

Computational Chemistry Approaches to 2 4 Chlorophenylthio Acetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule.

Ab initio and DFT methods are instrumental in studying the various possible conformations of a molecule and the electronic interactions that stabilize them. For flexible molecules like 2-(4-Chlorophenylthio)acetophenone, which has several rotatable bonds, these calculations can identify the most stable three-dimensional arrangements (conformers).

A computational study on the analogous compound, N,N-diethyl-2-[(4'-chlorophenyl)thio]acetamide, using the B3LYP/6-311++G(d,p) level of theory, identified two primary stable conformation pairs in the gas phase: gauche and cis. nih.gov The gauche conformer was found to be the most stable in the gaseous state. nih.gov These conformers are defined by the dihedral angle around the S-CH2 bond. The stability of these conformers is governed by a delicate balance of steric and electronic effects, including hyperconjugative interactions.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and interactions between orbitals. In the case of the analog N,N-diethyl-2-[(4'-chlorophenyl)thio]acetamide, NBO analysis revealed that the stability of the preferred gauche conformer in the gas phase is due to specific orbital interactions. nih.gov These include interactions between the lone pairs of the sulfur and oxygen atoms and various antibonding orbitals within the molecule. nih.gov Such analyses help in understanding the electronic delocalization and the nature of the intramolecular forces that dictate the molecular shape and reactivity.

Conformational Analysis through Molecular Modeling

Molecular modeling encompasses a range of computational techniques to predict and analyze the three-dimensional structures of molecules. For a molecule with multiple rotatable bonds, a thorough conformational analysis is crucial.

The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can locate energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these minima.

For the related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, calculations indicated the existence of two stable conformation pairs. nih.gov The relative energies of these conformers determine their population at a given temperature. The gauche conformer was identified as the global minimum on the PES for the chloro-substituted analog in the gas phase. nih.gov

Table 1: Calculated Relative Stabilities of Conformers for an Analogous Compound *

| Conformer | Relative Stability (Gas Phase) |

| gauche (anti; syn) | Most Stable |

| cis (anti; syn) | Less Stable |

*Data is for the analogous compound N,N-diethyl-2-[(4'-chlorophenyl)thio]acetamide.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. nih.gov

In the study of N,N-diethyl-2-[(4'-chlorophenyl)thio]acetamides, PCM calculations were used to investigate how solvent polarity affects the conformational equilibrium. nih.gov It was found that as the polarity of the solvent increases, the population of the more polar cis conformer increases relative to the less polar gauche conformer. nih.gov This is because polar solvents preferentially stabilize the conformer with the larger dipole moment. This shift in conformational preference can have a direct impact on the chemical and physical properties of the compound in solution.

Table 2: Effect of Solvent Polarity on Conformer Population for an Analogous Compound *

| Solvent Polarity | Predominant Conformer |

| Low (e.g., n-hexane) | gauche |

| High | Increasing population of cis |

*Data is for the analogous compound N,N-diethyl-2-[(4'-chlorophenyl)thio]acetamide.

Mechanistic Insights from Computational Simulations

Computational simulations can also be employed to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity.

While specific mechanistic studies involving this compound were not identified in the surveyed literature, computational methods are generally used to investigate reactions such as enolate formation and subsequent nucleophilic attacks, which are characteristic of α-thio ketones. These simulations can reveal the step-by-step process of bond breaking and formation, providing a detailed picture of the reaction mechanism at the molecular level.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of aryl sulfides such as this compound often proceeds via a nucleophilic substitution (S_N2) reaction. A common route involves the reaction of a thiolate, in this case, 4-chlorothiophenate, with an α-halo ketone like 2-chloroacetophenone (B165298). Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction, identifying the transition state, and determining the activation energy, which governs the reaction rate.

Theoretical studies on nucleophilic substitution at a sulfur atom suggest that these reactions typically follow an addition-elimination pathway. nih.govresearchgate.net The process can be computationally modeled as follows:

Reactant Complex Formation: Initially, the reactants, 4-chlorothiophenate anion and 2-chloroacetophenone, approach each other to form a reactant complex, a shallow energy minimum on the potential energy surface.

Transition State (TS): As the sulfur nucleophile attacks the α-carbon of the acetophenone (B1666503), a transition state is formed. Computational calculations can characterize the geometry of this TS, which for an S_N2 reaction at a carbon center, typically features a trigonal bipyramidal arrangement where the incoming nucleophile (sulfur) and the leaving group (chlorine) are in apical positions. nih.gov Key parameters calculated for the TS include its geometry (bond lengths and angles), vibrational frequencies (a single imaginary frequency confirms it as a true TS), and its energy relative to the reactants.

Product Complex and Final Products: Following the transition state, a product complex is formed, which then dissociates into the final products: this compound and a chloride ion.

Predictive Modeling for Structure-Property Relationships

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of a molecule's properties from its structure. For this compound and its derivatives, these models can establish quantitative structure-activity relationships (QSAR) and predict pharmacokinetic profiles, thereby accelerating the design of new compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. springernature.com This process relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. tue.nl

For a series of derivatives of this compound, a hypothetical QSAR study for a specific biological activity (e.g., anti-inflammatory, antimicrobial) would involve:

Synthesizing and Testing: A library of analogs is created by modifying the core structure (e.g., substituting the phenyl rings) and their biological activity is measured experimentally.

Calculating Descriptors: For each analog, a wide range of molecular descriptors are calculated using computational software. These can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as the Wiener and Kier & Hall connectivity indices.

Geometrical (3D): Molecular surface area, volume, and shape indices.

Physicochemical: LogP (lipophilicity), molar refractivity (MR), and topological polar surface area (TPSA).

Quantum Chemical: Derived from quantum mechanics calculations, including dipole moment, frontier molecular orbital energies (HOMO, LUMO), and atomic charges. tue.nl

Model Building and Validation: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that links a subset of these descriptors to the observed activity.

The resulting QSAR equation allows for the prediction of activity for new, unsynthesized derivatives, guiding the design of more potent compounds. For instance, a model might reveal that higher activity is correlated with increased electron-withdrawing character on one of the aromatic rings and a specific range of lipophilicity (LogP).

| Compound (R-group substitution) | LogP | Topological Polar Surface Area (TPSA) (Ų) | HOMO Energy (eV) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent (H) | 4.25 | 17.07 | -6.5 | 15.2 |

| 4'-NO₂ | 4.10 | 62.89 | -7.1 | 5.8 |

| 4'-OCH₃ | 4.30 | 26.30 | -6.1 | 25.5 |

| 4'-F | 4.39 | 17.07 | -6.6 | 12.1 |

Before significant resources are invested in synthesizing and testing new drug candidates, computational tools can predict their pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov This in silico analysis helps to identify derivatives with a higher probability of success in later developmental stages by flagging potential issues like poor absorption or rapid metabolism. ljmu.ac.uk

For a series of designed derivatives of this compound, a typical computational ADME analysis using platforms like SwissADME or ADMETlab would evaluate several key parameters: mdpi.commdpi.com

Physicochemical Properties: Molecular Weight (MW), LogP, Hydrogen Bond Donors/Acceptors, and TPSA are calculated to assess general drug-likeness.

Absorption: Predictions include human intestinal absorption (HIA) and permeability in models like Caco-2 cells.

Distribution: Key factors include blood-brain barrier (BBB) penetration and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can remove drugs from target cells.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. Predicting sites of metabolism can guide structural modifications to improve stability. nih.gov

Drug-Likeness: The analysis evaluates compliance with established rules for oral bioavailability, such as Lipinski's Rule of Five and the Veber rules. A bioavailability score is often calculated.

By comparing these predicted properties across a set of virtual derivatives, chemists can prioritize the synthesis of compounds with the most promising pharmacokinetic profiles—for example, those with high predicted intestinal absorption, the ability to cross the BBB (if targeting the CNS), and low potential for inhibition of major CYP enzymes.

| Derivative (R-group) | MW (g/mol) | LogP | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | Lipinski Violations | Bioavailability Score |

|---|---|---|---|---|---|---|---|

| Parent (H) | 262.75 | 4.25 | High | Yes | Yes | 0 | 0.55 |

| 4'-NH₂ | 277.78 | 3.50 | High | Yes | No | 0 | 0.55 |

| 3'-SO₂NH₂ | 341.82 | 3.15 | High | No | No | 0 | 0.55 |

| 2',4'-diCl | 331.64 | 5.21 | High | Yes | Yes | 1 (>5) | 0.55 |

Derivatives, Structural Modifications, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Analogues of 2-(4-Chlorophenylthio)acetophenone

The rational design of new analogues of this compound is a key strategy for optimizing its chemical and biological properties. This process involves systematic modifications of the parent structure, including altering substitution patterns and employing principles of bioisosteric replacement and scaffold hybridization.

The electronic and steric properties of analogues can be finely tuned by introducing various substituents onto the acetophenone (B1666503) and phenylthio aromatic rings. Structure-activity relationship (SAR) studies often explore these modifications to enhance desired activities. For instance, in related series of compounds, a preference for electron-withdrawing groups over electron-donating groups on aryl rings has been observed to improve potency. nih.gov The synthesis of analogues with different substitution patterns, such as hydroxyl or methoxy (B1213986) groups, can be achieved using appropriately substituted starting materials. mdpi.com

The general approach involves the synthesis of a library of compounds where the position and nature of substituents on both rings are varied. For example, halogen atoms, alkyl, alkoxy, nitro, and cyano groups can be introduced to probe their effects. The specific placement of these groups (ortho, meta, para) is also critical, as it influences the molecule's conformation and interaction with biological targets. mdpi.com

Table 1: Representative Substitution Strategies for Analogue Synthesis

| Moiety | Position of Substitution | Example Substituents | Potential Influence |

|---|---|---|---|

| Acetophenone Ring | Ortho, Meta, Para | -F, -Cl, -Br, -OH, -OCH₃, -NO₂ | Modulate electronic properties, hydrogen bonding capacity, and steric hindrance. |

Bioisosteric replacement and scaffold hopping are advanced strategies in drug design used to improve potency, optimize pharmacokinetic profiles, and discover novel chemical entities. nih.govnih.gov Bioisosterism involves substituting a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. nih.gov For the this compound scaffold, this could involve replacing the chlorine atom with other halogens (F, Br) or a trifluoromethyl (-CF₃) group.

Scaffold hybridization involves combining the structural features of this compound with other pharmacologically relevant scaffolds. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities. A notable example is the synthesis of hybrids incorporating the chlorophenylthio motif with thiazolidine-2,4-dione and thiosemicarbazone moieties. mdpi.com This strategy merges the structural characteristics of distinct chemical classes to explore new regions of chemical space. researchgate.net

Exploration of Diverse Chemical Scaffolds Incorporating the Chlorophenylthio Motif

Beyond simple substitutions, the core motifs of this compound can be integrated into more complex heterocyclic systems. This leads to the creation of diverse chemical scaffolds with unique three-dimensional structures and properties.

Thiochroman-4-ones are sulfur-containing heterocyclic compounds that can be viewed as cyclized analogues of 2-(arylthio)acetophenones. preprints.org The synthesis of these structures often involves the reaction of a thiophenol with an α,β-unsaturated acid or a β-halopropionic acid to form a 3-(phenylthio)propanoic acid intermediate. nih.gov Subsequent intramolecular Friedel-Crafts acylation, typically promoted by a strong acid, yields the thiochroman-4-one (B147511) ring system. nih.gov These compounds are valuable synthons for creating other sulfur heterocycles. preprints.org

Table 2: General Synthesis of Thiochroman-4-ones

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Thiophenol derivative, α,β-Unsaturated acid | Acid or base catalysis | 3-(Arylthio)propanoic acid |

The acetophenone moiety of this compound contains a reactive methyl ketone group that can participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones (1,3-diaryl-2-propen-1-ones). ijarsct.co.innih.gov This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The resulting chalcones, which feature an α,β-unsaturated carbonyl system, are themselves versatile intermediates for the synthesis of numerous heterocyclic compounds and have a wide range of reported biological activities. pnrjournal.com

Table 3: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Acetophenone Reactant | Aldehyde Reactant | Catalyst | General Product Structure |

|---|

The carbonyl group of the acetophenone scaffold provides a convenient handle for the synthesis of nitrogen- and sulfur-containing heterocycles like thiosemicarbazones and thiazolidinones. The synthesis typically proceeds in a stepwise manner.

Thiosemicarbazone Formation : The acetophenone derivative is condensed with thiosemicarbazide (B42300), where the ketone's carbonyl group reacts with the primary amine of thiosemicarbazide to form a thiosemicarbazone. science.gov

Thiazolidinone Synthesis : The resulting thiosemicarbazone can then be cyclized to form a 4-thiazolidinone (B1220212) ring. A common method involves reaction with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base like anhydrous sodium acetate (B1210297). researchgate.net Alternatively, thiazolidinones can be synthesized from chalcone derivatives by reaction with thioglycollic acid. researchgate.net These scaffolds are of significant interest in medicinal chemistry. nih.gov

Table 4: Synthesis Pathway to Thiazolidinone Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Thiosemicarbazide | This compound thiosemicarbazone |

Structure-Activity Relationship (SAR) Investigations in Biological Systems (Focus on Mechanisms)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. For a compound like this compound, SAR investigations would systematically explore how modifications to its core structure impact its interactions with biological targets, thereby affecting its efficacy and mechanism of action.

Modulation of Biological Activity through Targeted Structural Modifications

Key modifications could include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on both the chlorophenyl and the acetophenone phenyl rings would probe the electronic and steric requirements for optimal activity. For instance, altering the position or nature of the chloro substituent on the phenylthio group could significantly impact binding affinity and selectivity for a target protein.

Modification of the Thioether Linker: The sulfur atom in the thioether bridge is a key structural feature. Replacing it with other atoms or groups (e.g., an oxygen atom to form an ether, a sulfoxide (B87167), or a sulfone) would alter the geometry, flexibility, and electronic properties of the molecule. Such changes can have a profound effect on how the molecule fits into a binding pocket and interacts with amino acid residues.

Alterations to the Acetophenone Group: The carbonyl group of the acetophenone is a potential hydrogen bond acceptor. Modifications such as reduction to an alcohol, conversion to an oxime, or replacement with other functional groups would help to determine its role in target binding. Furthermore, changing the methyl group to larger alkyl or aryl groups could explore additional binding interactions.

The hypothetical impact of these modifications is summarized in the interactive table below.

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Varying substituent on the 4-chlorophenyl ring | Altered binding affinity and selectivity | Probes electronic and steric requirements of the binding pocket. |

| Replacing the thioether sulfur with oxygen | Modified bond angles and polarity | Investigates the importance of the sulfur atom for interaction. |

| Oxidation of the thioether to sulfoxide or sulfone | Increased polarity and hydrogen bonding potential | Explores the role of the linker in target engagement. |

| Reduction of the acetophenone carbonyl group | Loss of hydrogen bond acceptor capability | Determines the necessity of the carbonyl for binding. |

| Substitution of the acetophenone methyl group | Probing for additional hydrophobic interactions | Explores the possibility of occupying adjacent pockets in the target. |

Mechanistic Probes for Receptor/Enzyme Interactions (e.g., Monoamine Oxidase Inhibition Kinetics, EPAC Antagonism)

Derivatives of this compound could theoretically be designed as mechanistic probes to investigate the function of specific enzymes or receptors, such as Monoamine Oxidase (MAO) or Exchange Protein directly activated by cAMP (EPAC).

As Monoamine Oxidase Inhibitors , the kinetics of inhibition by different derivatives would provide insight into their mechanism. For example, determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, can reveal how the inhibitor interacts with the enzyme's active site or allosteric sites. Time-dependent inhibition studies could indicate the formation of a covalent bond with the enzyme, a characteristic of some irreversible inhibitors.

In the context of EPAC Antagonism , radiolabeled or fluorescently tagged analogs of this compound could be synthesized. These probes would allow for direct binding assays to quantify the affinity of the compounds for EPAC and to study the kinetics of association and dissociation. Such tools are invaluable for understanding the molecular interactions that govern antagonism and for screening large compound libraries to identify new EPAC modulators.

Pharmacophore Modeling for Lead Identification and Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. A pharmacophore model for a series of active this compound derivatives would typically define the spatial relationships between key features such as:

Hydrogen bond acceptors (e.g., the carbonyl oxygen).

Hydrogen bond donors.

Hydrophobic regions (e.g., the phenyl rings).

Aromatic rings.

Positive or negative ionizable groups.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to search virtual compound databases to identify novel chemical scaffolds that match the pharmacophoric features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. Furthermore, the model can guide the optimization of existing leads by suggesting structural modifications that would better fit the pharmacophore and, consequently, enhance biological activity.

The development of a pharmacophore model for this compound class would involve the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for a collection of known active derivatives.

Feature Identification: Identifying the common chemical features present in these molecules.

Alignment and Model Generation: Aligning the molecules based on these features to generate one or more hypothetical pharmacophore models.

Validation: Assessing the ability of the models to distinguish between known active and inactive compounds.

A hypothetical pharmacophore model for a this compound derivative might include a hydrophobic feature for the chlorophenyl group, another for the acetophenone phenyl ring, and a hydrogen bond acceptor feature for the carbonyl oxygen, all with specific spatial relationships to one another.

Applications in Advanced Materials Science

Integration into Polymeric Systems

The integration of structures analogous to 2-(4-Chlorophenylthio)acetophenone into polymer backbones can impart desirable thermal, mechanical, and chemical properties. The thioether and ketone linkages are characteristic of high-performance engineering thermoplastics.

Synthesis of Polymers with Desired Properties Incorporating Related Structures

The synthesis of poly(aryl thioether)s and poly(thioether-ketone)s (PTEKs) often involves nucleophilic aromatic substitution reactions where an aromatic dithiol displaces activated halides on an aromatic ketone monomer. researchgate.net This process, known as a polycondensation reaction, can produce high molecular weight polymers. For instance, novel aromatic PTEKs have been synthesized by the polycondensation of aromatic dihaloketones with aromatic dithiols in the presence of a base like potassium carbonate, yielding polymers with high molecular weights (Mn up to 65,000 and Mw up to 350,000). researchgate.net A model oligomer for PTEK, [ArCOArSArCOAr], was synthesized by reacting 4-mercaptobenzophenone with 4-chlorobenzophenone, a reaction that mirrors the potential reactivity of the structural components found in this compound. kpi.ua

Modern synthetic methods like Pd-catalyzed C–S/C–S metathesis offer milder conditions for creating porous poly(aryl thioether) networks from monomers containing thioether linkages. nih.govacs.org Another approach involves the "click" chemistry of thiol-ene polymerizations, which has been used to create poly(β-thioether ester)s. nih.govacs.org These methods provide precise control over the polymer architecture, enabling the synthesis of materials with tailored properties.

The general synthetic route for high-performance poly(thioether-ketone)s often follows the reaction shown below, highlighting how monomers containing the key functional groups can be polymerized.

| Reactant A | Reactant B | Resulting Polymer Linkage | Typical Conditions |

| Dithiol (HS-Ar-SH) | Activated Dihalo-Ketone (X-Ar-CO-Ar-X) | -[S-Ar-S-Ar-CO-Ar]- | High Temperature, Polar Aprotic Solvent, Base (e.g., K2CO3) |

| Thiol-Ketone (HS-Ar-CO-Ar-X) | Self-Condensation | -[S-Ar-CO-Ar]- | Base Catalysis |

This table illustrates generalized polycondensation reactions for forming poly(thioether-ketone)s.

Investigation of Structure-Property Relationships in Polymeric Materials

The properties of polymers are intrinsically linked to their chemical structure. In poly(aryl thioether ketone)s, the combination and arrangement of ether, thioether, and ketone linkages in the polymer backbone dictate the material's final characteristics.

The thioether linkage (C-S-C) introduces a significant difference in chain geometry compared to the ether linkage (C-O-C) found in well-known poly(ether ether ketone) (PEEK). The C–S–C bond angle is typically around 105-108°, which is smaller than the C–O–C angle. kpi.ua This difference can lead to a less linear, more curved chain structure, which affects the polymer's ability to crystallize. kpi.ua To achieve a linear chain geometry necessary for crystallization in PTEK, a significant out-of-plane distortion at the C–S linkage is required. kpi.ua

The introduction of bulky or polar side groups can modify the polymer's properties. For example, incorporating hexafluoropropylidene groups into poly(arylene ether ketone)s increases the fractional free volume, which in turn enhances gas permeability. mdpi.com Conversely, adding rigid phtalide moieties increases the glass transition temperature (Tg). mdpi.com The presence of a chlorine atom, as in the 4-chlorophenylthio group, would be expected to increase polarity, potentially affecting solubility, flame retardancy, and inter-chain interactions. Crosslinking, which can be achieved through various chemical or radiation-induced methods, creates a three-dimensional network that generally enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com

| Structural Feature | Effect on Polymer Properties | Reference |

| Thioether Linkage | Alters chain geometry, affects crystallinity | kpi.ua |

| Ketone Group | Increases rigidity and thermal stability | google.com |

| Bulky Side Groups | Increases free volume, enhances solubility and gas permeability | mdpi.com |

| Halogen Atoms (e.g., Chlorine) | Increases polarity, potential for improved flame retardancy | vt.edu |

| Crosslinking | Enhances mechanical strength, thermal and chemical resistance | specialchem.com |

Potential in Functional Materials Development

The specific functionalities present in this compound suggest that polymers derived from it could be valuable in the development of advanced functional materials, including those that respond to external stimuli.

Electroactive Polymers and Smart Materials

Electroactive polymers (EAPs) are materials that change their properties in response to an electric field. cam.ac.uk This response can manifest as changes in size, shape, color, or conductivity. mdpi.com One class of responsive polymers includes those containing thioether linkages. researchgate.net The sulfur atom in the thioether group can be oxidized to form a more polar sulfoxide (B87167) or sulfone. This change in polarity can trigger a phase transition from hydrophobic to hydrophilic, causing the polymer to swell or dissolve. researchgate.net This redox-switchable behavior makes thioether-containing polymers excellent candidates for "smart" materials, such as sensors or actuators. researchgate.net Polymers incorporating the this compound structure could potentially be designed as EAPs, where the thioether group acts as the stimulus-responsive moiety.

Nanomaterials and Microelectromechanical Systems (MEMS)

In the realm of nanomaterials, the functional groups of this compound could play a role in synthesizing polymer nanocomposites. For example, acetophenone (B1666503) has been used as an oxygen donor in the non-hydrolytic sol-gel synthesis of TiO₂ nanoparticles within a polymer matrix. mdpi.com This indicates that the acetophenone moiety could be leveraged to create in-situ-generated inorganic nanofillers, leading to hybrid materials with enhanced properties. Furthermore, porous poly(aryl thioether)s have demonstrated an ability to bind with metals, suggesting applications in catalysis or separation. nih.gov

Microelectromechanical Systems (MEMS) are microscopic devices that integrate mechanical and electrical components, with sizes typically ranging from micrometers to millimeters. wikipedia.orgjku.at These systems are fabricated using techniques similar to those for integrated circuits. nih.gov Functional polymers are increasingly being incorporated into MEMS for applications like sensing and actuation. cam.ac.uk Polymers derived from structures like this compound, with their potential for chemical responsiveness (via the thioether) and high thermal stability, could be developed for use as chemically sensitive coatings on MEMS resonators or as structural components in micro-actuators. cam.ac.ukmdpi.com

Role in Energy-Related Materials Science

High-performance polymers are critical for addressing challenges in energy storage and conversion. The structural features of this compound are relevant to the development of materials for these applications.

Poly(aryl ether ketone)s and their derivatives are being explored for various energy applications. For example, sulfonated PEEK (SPEEK) has been investigated for use in fuel cell membranes and as advanced desiccants for energy-efficient dehumidification systems due to its tunable water uptake capacity. rsc.orgdtu.dk

More directly related to the thioether group, redox-active polymers are a key area of research for energy storage. Organosulfur compounds, particularly those with disulfide or thioether linkages, can undergo reversible electrochemical reactions, making them suitable for use in rechargeable batteries. nih.gov Polymer-bound organosulfur moieties are being investigated as cathode materials to prevent the dissolution of active species into the electrolyte, thereby improving battery cycle life. nih.gov The thioether linkage within a polymer backbone derived from this compound could potentially serve as a redox-active site for such applications.

| Material Type | Energy-Related Application | Relevant Structural Feature | Research Finding |

| Sulfonated Poly(ether-ether-ketone)s (SPEEK) | Dehumidification, Fuel Cell Membranes | Aromatic Ketone Backbone | Excellent water uptake capacity (>300%) and high water vapor permeability. rsc.org |

| Disulfide Cross-Linked Polymers | Energy Storage (Battery Cathodes) | Redox-Active Sulfur Linkage | Covalently securing the organosulfur moiety to a polymer backbone improves stability and performance in batteries. nih.gov |

| Phosphine (B1218219) Oxide Poly(arylene sulfide (B99878) sulfone)s | High-Temperature Applications | Thioether and Ketone Groups | Exhibit high char yields, indicating excellent thermal stability and flame resistance. vt.edu |

This interactive table highlights research findings on structurally related polymers in energy applications.

An extensive search of scientific literature and research databases has been conducted to gather information on the chemical compound this compound, specifically focusing on its applications in the development of materials for photovoltaic and thermoelectric technologies, as requested.

Therefore, it is not possible to provide an article on the "" for this particular compound as outlined, due to the absence of relevant research findings.

Catalytic Applications in Organic Synthesis

Role as Ligands or Precursors in Transition Metal Catalysis

The presence of both a soft sulfur donor and a hard oxygen donor in 2-(4-chlorophenylthio)acetophenone suggests its potential to act as a bidentate ligand for various transition metals. Such thioether-ketone ligands can play a significant role in stabilizing catalytic species and influencing the outcome of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Ullmann)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligands coordinated to the palladium center.

While specific studies detailing the use of this compound as a ligand in Suzuki, Negishi, or Ullmann reactions are not extensively documented in the reviewed literature, the general class of thioether-containing molecules has been explored as ligands in palladium catalysis. thieme-connect.com The sulfur atom in a thioether can coordinate to the palladium center, and in a molecule like this compound, the adjacent carbonyl oxygen could also participate in chelation, forming a stable five-membered ring with the metal. This chelation can influence the electronic and steric environment of the catalyst, thereby affecting its activity and selectivity.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. libretexts.orgharvard.educhemie-brunschwig.ch The choice of ligand is crucial, with phosphine (B1218219) ligands being the most common. libretexts.org However, the development of alternative ligand systems is an active area of research. A thioether-ketone ligand like this compound could potentially be employed, although its efficacy would need to be experimentally verified.

Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides and is catalyzed by palladium or nickel complexes. wikipedia.orgchemie-brunschwig.chorganic-chemistry.org The reaction is known for its high functional group tolerance. The use of thioether-containing ligands is not as common as phosphines, but the potential for chelation assistance from the carbonyl group could make such ligands interesting candidates for investigation.

Ullmann Coupling: This reaction traditionally refers to the copper-catalyzed synthesis of symmetrical biaryls, but modern variations, often palladium-catalyzed, are used for a wider range of C-C and C-heteroatom bond formations, including the synthesis of diaryl ethers and thioethers. nih.govarkat-usa.orgorganic-chemistry.org Interestingly, a structural isomer of the title compound, 1-(4-((2-chlorophenyl)thio)phenyl)ethan-1-one, has been synthesized via an Ullmann coupling reaction. This highlights the relevance of the core structure in the context of these reactions, albeit as a product rather than a ligand. A study on the Ullmann diaryl ether synthesis in non-polar solvents highlighted the significant effects of the ligand, counterion, and base on the reaction outcome. arkat-usa.org

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for many organic transformations. nih.govnih.gov Nickel catalysts are effective in a variety of cross-coupling reactions, including those that form C-C, C-N, and C-S bonds. nih.govacs.orgsemanticscholar.org

The reactivity of this compound in nickel-catalyzed transformations could be multifaceted. The aryl chloride moiety could potentially undergo cross-coupling reactions. Nickel catalysts are known to activate aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov Furthermore, the thioether linkage could be a site for C-S bond activation or could participate in directing the catalytic reaction.

Recent advancements in nickel catalysis have demonstrated its utility in a wide array of reactions, such as the reductive cross-coupling of two electrophiles and skeletal transformations of cyclic compounds. oaepublish.comrsc.org For instance, nickel-catalyzed carbonylative Negishi cross-coupling of unactivated secondary alkyl electrophiles has been developed, showcasing the ability of nickel to participate in complex multi-component reactions. dicp.ac.cn While direct examples involving this compound are scarce, the functional groups present in the molecule suggest its potential as a substrate in various nickel-catalyzed transformations.

Organocatalysis and Biocatalysis Mediated by Acetophenone (B1666503) Derivatives

Beyond its potential as a ligand, the acetophenone core of this compound is a common motif in substrates for organocatalytic and biocatalytic reactions. These metal-free catalytic systems offer advantages in terms of sustainability and reduced toxicity.

L-Proline Functionalized Magnetic Nanoparticles as Nanocatalysts

L-proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations. brynmawr.edu To improve catalyst recyclability and ease of separation, L-proline has been immobilized on magnetic nanoparticles. These functionalized nanoparticles have been successfully employed as recoverable nanocatalysts in reactions involving acetophenone derivatives.

One notable application is the one-pot, three-component synthesis of 2,4,6-triarylpyridines from an acetophenone, an aryl aldehyde, and ammonium (B1175870) acetate (B1210297). organic-chemistry.orgnih.govdicp.ac.cngrafiati.com This method, utilizing L-proline functionalized magnetic nanoparticles, is praised for its efficiency, high yields, and the ease of catalyst recovery using a magnet. dicp.ac.cngrafiati.com Another example is the diastereoselective synthesis of fulleropyrrolidines from C60, L-proline, and acetophenone derivatives, also catalyzed by L-proline functionalized magnetic nanoparticles. brynmawr.edu

| Acetophenone Derivative | Aryl Aldehyde | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Acetophenone | Benzaldehyde (B42025) | 96 | 45 |

| Acetophenone | 4-Chlorobenzaldehyde | 98 | 40 |

| Acetophenone | 4-Methylbenzaldehyde | 95 | 50 |

| Acetophenone | 4-Methoxybenzaldehyde | 94 | 55 |

| 4-Methylacetophenone | Benzaldehyde | 94 | 50 |

| 4-Chloroacetophenone | Benzaldehyde | 97 | 40 |

Photoredox Catalysis for C(sp³)–H Functionalization

Visible-light photoredox catalysis has become a powerful tool for the activation of C-H bonds under mild conditions. nih.gov This strategy often involves the combination of a photocatalyst with a transition metal catalyst, such as nickel, to achieve selective functionalization. nih.govnih.gov The conversion of readily available hydrocarbons into more complex molecules through C(sp³)–H functionalization is an area of intense research. nih.govnsf.gov

While specific examples detailing the photoredox-catalyzed functionalization of the C(sp³)–H bond in this compound were not found, acetophenone derivatives are known substrates in such reactions. The C-H bonds alpha to the carbonyl group are particularly susceptible to activation. Photoredox catalysis can generate radical intermediates that can then participate in various bond-forming reactions. nsf.govnih.gov For example, the combination of photoredox catalysis and nickel catalysis has been used for the C(sp²)-C(sp³) coupling of aryl halides with alkyl boronic esters. nih.gov This suggests a potential pathway for the modification of the ethyl group in acetophenone-type molecules.

Enzymatic Transformations (Biocatalysts) in Organic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity, particularly for the synthesis of chiral molecules. Acetophenone and its derivatives are common substrates for enzymatic reductions to produce optically active secondary alcohols, which are valuable building blocks in the pharmaceutical industry. globethesis.com

Enzymes such as ketoreductases and alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of the carbonyl group in acetophenone derivatives. thieme-connect.comwikipedia.org These enzymatic reductions typically proceed with high conversion rates and excellent enantiomeric excess (ee). thieme-connect.com For instance, the reduction of various substituted acetophenones using recombinant ketoreductases has been shown to yield highly enantioenriched alcohols. The electronic properties of the substituents on the aromatic ring of the acetophenone can influence the rate of the enzymatic reduction. thieme-connect.com

| Substrate | Enzyme/Microorganism | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | ADH from Rhodococcus ruber (RrADH) | (S)-1-Phenylethanol | >90 | 100 |

| 4-Methylacetophenone | Baker's yeast | (S)-1-(p-Tolyl)ethanol | 100 | - |

| 4-Chloroacetophenone | Ketoreductase | (S)-1-(4-Chlorophenyl)ethanol | >99 | >99 |

| 4-Hydroxyacetophenone | Baker's yeast | (S)-1-(4-Hydroxyphenyl)ethanol | 100 | - |

| Acetophenone | ADH from Lactobacillus brevis | (R)-1-Phenylethanol | >99 | >99 |

The application of biocatalysts can be in the form of isolated enzymes or whole-cell systems, with the latter often being more cost-effective as they can contain cofactor regeneration systems. thieme-connect.com Given the structural similarities, it is highly probable that this compound could serve as a substrate for such enzymatic transformations, yielding the corresponding chiral alcohol, 1-(4-chlorophenylthio)-2-phenylethanol.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

8.3. Mechanistic Studies of Catalytic Cycles 8.3.1. Elucidation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Outlook for 2 4 Chlorophenylthio Acetophenone

Exploration of Novel and Greener Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 2-(4-Chlorophenylthio)acetophenone is poised to explore innovative synthetic routes that adhere to the principles of green chemistry.

One promising avenue is the use of mechanochemistry, a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions. A recent study has demonstrated a green, catalyst-free, one-pot, three-component reaction for the thiolation of α-imino ketones under ball-milling conditions to produce related α-amino and α-thio carbonyl compounds. acs.orgresearchgate.net This approach could be adapted for the synthesis of this compound, potentially offering high yields, reduced waste, and operational simplicity.

Another area of exploration is the use of green solvents, such as glycerol (B35011). Glycerol is a biodegradable, non-toxic, and renewable resource that has been successfully employed as a solvent for various organic transformations. For instance, the synthesis of 2-(4-chlorophenylthio)benzaldehyde, a structurally similar compound, has been achieved with an 85% yield in a copper-glycerol system. unina.it Future studies could investigate the feasibility of using glycerol or other deep eutectic solvents for the synthesis of this compound, aiming for a more sustainable and cost-effective process.

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy will be crucial. This includes the exploration of novel metal-based or organocatalysts that can facilitate the key bond-forming reactions in the synthesis of this compound with high selectivity and efficiency.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic protocols and designing new ones. The application of advanced spectroscopic and computational techniques can provide unprecedented insights into the formation and reactivity of this compound.

Future research could employ in-situ spectroscopic methods, such as time-resolved NMR and IR spectroscopy, to monitor the progress of reactions leading to this compound in real-time. This would allow for the identification of transient intermediates and the elucidation of the reaction kinetics and pathways. High-resolution mass spectrometry (HRMS) will continue to be a vital tool for the precise characterization of the final product and any byproducts. acs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role. DFT studies can be used to model reaction profiles, calculate activation energies, and predict the geometries of transition states and intermediates. Such computational investigations can complement experimental findings and provide a deeper understanding of the factors that control the regioselectivity and stereoselectivity of the synthesis. These computational approaches have been successfully applied to study related molecular systems and can be extended to this compound. researchgate.net

Rational Design of Derivatives for Targeted Academic Research Applications

The core structure of this compound serves as a versatile scaffold for the rational design of new derivatives with tailored properties for specific academic research applications. Its known use as a precursor for more complex molecules, such as (E)-4-(4-chlorophenylthio)-3-phenylbut-2-enoic acid, highlights its potential in this area. uni-saarland.de

One promising direction is the development of novel inhibitors for enzymes of therapeutic interest. For example, derivatives of related acetophenone (B1666503) compounds have been investigated as potential antitrypanosomal agents. researchgate.netmdpi.com By systematically modifying the substituents on the phenyl and acetophenone moieties of this compound, researchers could create libraries of new compounds for screening against various biological targets. The insights gained from such studies could pave the way for the development of new lead compounds in drug discovery.

Furthermore, the introduction of fluorescent tags or other reporter groups to the this compound framework could lead to the creation of novel molecular probes for bioimaging and sensing applications. These probes could be designed to selectively interact with specific biomolecules or to respond to changes in their microenvironment, enabling the visualization of biological processes at the molecular level.

Integration into Emerging Fields of Chemical Science and Technology

The unique combination of a reactive ketone functionality and a thioether linkage in this compound makes it a candidate for integration into various emerging fields of chemical science and technology.

In the realm of materials science, this compound could be explored as a monomer or a key building block for the synthesis of novel polymers with interesting optical, electronic, or mechanical properties. The sulfur atom in the thioether linkage could impart unique characteristics to the resulting materials, such as high refractive indices or metal-binding capabilities.

Another potential area of application is in the development of new photoresponsive materials. The acetophenone moiety is a well-known photosensitizer, and its incorporation into more complex structures could lead to the creation of materials that undergo specific chemical or physical changes upon exposure to light. Such materials could find applications in areas such as photolithography, data storage, and controlled drug release.

The field of organocatalysis could also benefit from the exploration of this compound and its derivatives. The ketone functionality could be utilized to direct or participate in catalytic cycles, potentially leading to the discovery of new and efficient catalytic transformations.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenylthio)acetophenone, and how can reaction conditions be optimized?

The synthesis of acetophenone derivatives typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, 4’-(2,4-Difluorophenoxy)acetophenone is synthesized via pH-controlled reactions (pH 3–6) using copper sulfate as a catalyst, followed by steam distillation and benzene extraction . For this compound, analogous methods may apply:

- Step 1 : React 4-chlorothiophenol with α-chloroacetophenone in a polar aprotic solvent (e.g., DMF) under nitrogen.

- Step 2 : Optimize temperature (80–100°C) and reaction time (12–24 hrs) to maximize yield.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) as in related protocols .

Q. Which analytical techniques are critical for characterizing this compound?

Comprehensive characterization requires:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and sulfur/carbonyl linkages (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~190 ppm for ketone carbon) .

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~650 cm (C-S bond) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (e.g., CHClOS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

SAR studies should systematically modify substituents (e.g., chloro, thioether groups) and evaluate effects on bioactivity:

- Variation of Substituents : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the 4-position.

- Biological Assays : Test inhibitory activity against enzymes (e.g., cytochrome P450) or receptors using fluorescence-based assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins . Compare results with structurally similar compounds like 4’-(2,4-Difluorophenoxy)acetophenone, where fluorination enhances metabolic stability .

Q. How should researchers resolve contradictions in reported data on the compound’s stability under acidic conditions?

Conflicting stability data may arise from differences in experimental setups. To address this:

- Controlled Replication : Repeat degradation studies (e.g., 0.1 M HCl, 37°C) with standardized HPLC protocols .

- Kinetic Analysis : Calculate degradation rate constants (k) and compare activation energies (E) across studies.

- Cross-Validation : Use LC-MS to identify degradation products (e.g., 4-chlorothiophenol or acetophenone derivatives) . Reference methods from analogous compounds, such as hydrolysis pathways of ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in chromen-4-one derivatives .

- Metabolic Profiling : Use liver microsome assays to identify major metabolites and modify structures to reduce CYP450-mediated oxidation .

- Nanoparticle Encapsulation : Improve bioavailability via liposomal formulations, leveraging methods validated for chlorophenyl-containing drugs .

Methodological Guidance

Q. What experimental protocols are recommended for studying the compound’s interaction with cellular targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure binding kinetics (K, k/k) .

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and monitor competitive binding with known inhibitors .

- Cellular Uptake Studies : Use radiolabeled C-2-(4-Chlorophenylthio)acetophenone to quantify intracellular accumulation in cell lines .

Q. How can computational tools predict the environmental impact or toxicity of this compound?

- QSAR Models : Apply EPA’s ECOSAR to estimate aquatic toxicity (e.g., LC for fish) .

- Density Functional Theory (DFT) : Calculate redox potentials to assess oxidative degradation in environmental matrices .

- Molecular Dynamics Simulations : Model interactions with soil organic matter to predict persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.